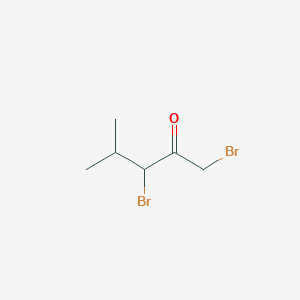
1,3-Dibromo-4-methyl-2-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-4-methyl-2-pentanone (DBMP) is a chemical compound that has been widely used in scientific research. It is a potent electrophile that can react with various nucleophiles, making it a valuable tool for studying chemical reactions and mechanisms.
Mécanisme D'action
1,3-Dibromo-4-methyl-2-pentanone is a reactive electrophile that can react with various nucleophiles, such as amines, alcohols, and thiols. The mechanism of action of 1,3-Dibromo-4-methyl-2-pentanone involves the formation of a covalent bond between the electrophilic carbonyl carbon and the nucleophilic functional group. This reaction can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.
Effets Biochimiques Et Physiologiques
1,3-Dibromo-4-methyl-2-pentanone has been shown to have antimicrobial and antifungal properties, and it has been used as a pesticide and insecticide. However, due to its toxicity, 1,3-Dibromo-4-methyl-2-pentanone is not suitable for use in humans or animals. In addition, 1,3-Dibromo-4-methyl-2-pentanone can cause skin irritation and respiratory problems if not handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dibromo-4-methyl-2-pentanone is a valuable tool for studying chemical reactions and mechanisms in the laboratory. It is a potent electrophile that can react with various nucleophiles, making it useful for the synthesis of bioactive compounds. However, due to its toxicity, 1,3-Dibromo-4-methyl-2-pentanone must be handled with care and used in a well-ventilated area.
Orientations Futures
There are several future directions for the use of 1,3-Dibromo-4-methyl-2-pentanone in scientific research. One potential application is in the synthesis of new anti-cancer agents and other bioactive compounds. 1,3-Dibromo-4-methyl-2-pentanone can also be used in the development of new synthetic methods and reaction mechanisms. In addition, future research could focus on the development of safer and more environmentally friendly halogenating agents for use in organic synthesis.
Conclusion:
In conclusion, 1,3-Dibromo-4-methyl-2-pentanone is a valuable tool for studying chemical reactions and mechanisms in scientific research. It has been used in the synthesis of bioactive compounds and the development of new synthetic methods. However, due to its toxicity, 1,3-Dibromo-4-methyl-2-pentanone must be handled with care and used in a well-ventilated area. Future research could focus on the development of safer and more environmentally friendly halogenating agents for use in organic synthesis.
Méthodes De Synthèse
1,3-Dibromo-4-methyl-2-pentanone can be synthesized through the reaction between 4-methyl-2-pentanone and bromine in the presence of a strong acid catalyst. The reaction yields a mixture of diastereomers, which can be separated through fractional distillation or chromatography.
Applications De Recherche Scientifique
1,3-Dibromo-4-methyl-2-pentanone has been widely used in scientific research as a reagent for various chemical reactions. It is commonly used in organic synthesis as a halogenating agent, and it has also been used in the synthesis of natural products and pharmaceuticals. 1,3-Dibromo-4-methyl-2-pentanone has been used in the synthesis of anti-cancer agents, antibiotics, and other bioactive compounds.
Propriétés
Numéro CAS |
1577-29-3 |
|---|---|
Nom du produit |
1,3-Dibromo-4-methyl-2-pentanone |
Formule moléculaire |
C6H10Br2O |
Poids moléculaire |
257.95 g/mol |
Nom IUPAC |
1,3-dibromo-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10Br2O/c1-4(2)6(8)5(9)3-7/h4,6H,3H2,1-2H3 |
Clé InChI |
HMEBPZUIUZXVFU-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)CBr)Br |
SMILES canonique |
CC(C)C(C(=O)CBr)Br |
Synonymes |
1,3-Dibromo-4-methyl-2-pentanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



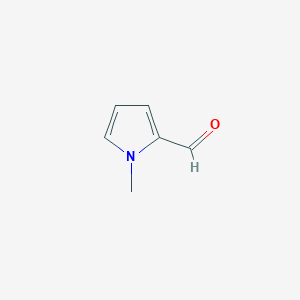
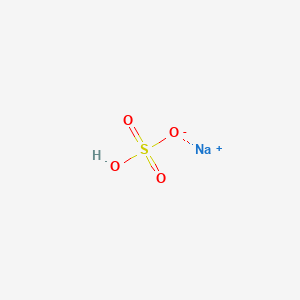
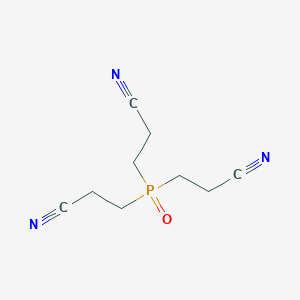
![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)
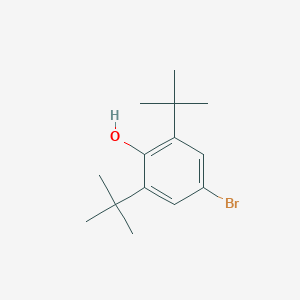
![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
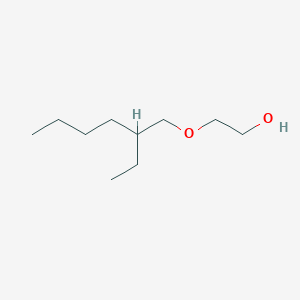
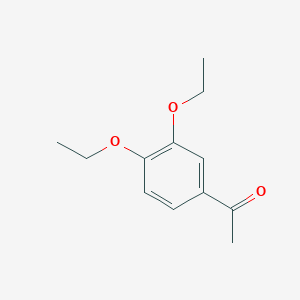
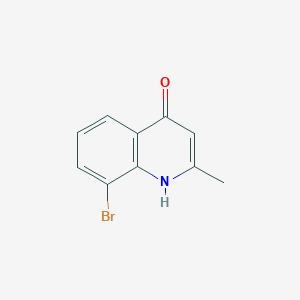
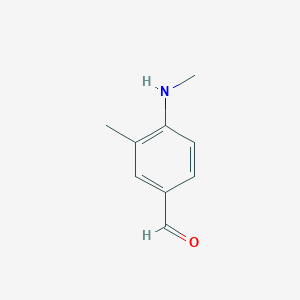
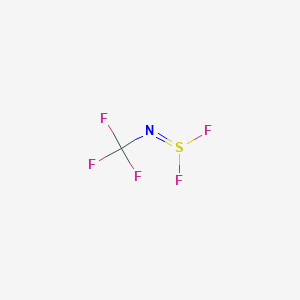
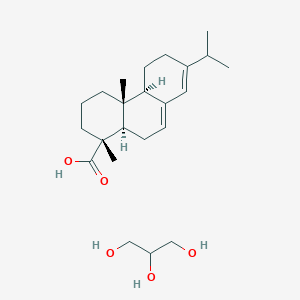
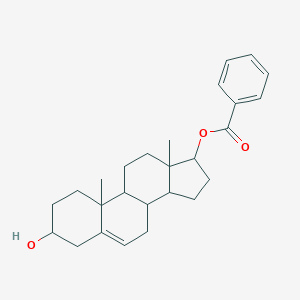
![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)